molecular formula C14H16N4O B13043788 1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone

1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone

Cat. No.: B13043788
M. Wt: 256.30 g/mol
InChI Key: ZXIJCVCJLDGJRX-UHFFFAOYSA-N
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Description

1-(3-Phenylazanyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone is a fused heterocyclic compound featuring a pyrazole ring condensed with a tetrahydropyridine moiety. The structure includes a phenylazanyl (aniline-derived) group at position 3 of the pyrazole and an acetyl group at position 5 of the pyridine ring (Figure 1). This compound has garnered attention for its role in modulating protein-protein interactions, particularly as a ligand for the CREB-binding protein (CREBBP) bromodomain. Structural studies reveal that its pyrazolo-pyridine scaffold forms hydrogen bonds with key residues in the bromodomain binding pocket, such as the backbone oxygen of Glu111 and the amine group of Leu113 . Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization strategies, as seen in related pyrazolo[4,3-c]pyridine derivatives .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

1-(3-anilino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C14H16N4O/c1-10(19)18-8-7-13-12(9-18)14(17-16-13)15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,15,16,17)

InChI Key

ZXIJCVCJLDGJRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Using Hydrazine and Keto-Pyridine Derivatives

A common approach to synthesize the tetrahydropyrazolo[4,3-c]pyridine nucleus involves reacting keto-substituted pyridine derivatives with hydrazine or hydrazine hydrate under controlled conditions:

  • Reagents : Keto-pyridine compounds (e.g., tetrahydropyranone derivatives), hydrazine hydrate.
  • Solvents : Glacial acetic acid or ethanol.
  • Conditions : Typically carried out at mild temperatures (20–60 °C) with stirring over several hours to overnight.
  • Mechanism : Hydrazine reacts with the keto group to form a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring fused to the pyridine.

This method is supported by analogous syntheses of related tetrahydropyrano[4,3-c]pyrazole derivatives, which use diethyl oxalate and keto-pyranones with lithium bis(trimethylsilyl)amide to generate key intermediates, followed by hydrazine cyclization (step yields ~65% overall).

Optimization Notes

  • Use of inert atmosphere (argon) during initial steps to avoid side reactions.
  • Temperature control is critical: low temperatures (-70 to -80 °C) during initial condensation steps, followed by warming to ambient or mild heating for cyclization.
  • pH adjustments post-reaction to optimize extraction and purification.

Introduction of the Phenylazanyl Group

The phenylazanyl substituent (–N=N–Ph) can be introduced via:

A related palladium-catalyzed process for analogous ketone derivatives involves:

  • Use of 4-substituted phenylmethylsulfones as electrophilic partners.
  • Reaction conditions: heating at 40–85 °C for 16–27 hours under nitrogen atmosphere.
  • Avoidance of hazardous oxidants by using sulfonate intermediates already in the correct oxidation state.

Acetylation to Form the Ethanone Moiety

The acetyl group at the 5-position can be introduced by:

  • Direct acetylation of the pyrazolo-pyridine intermediate using acetylating agents such as acetyl chloride or acetic anhydride under mild conditions.
  • Alternatively, the ethanone functionality can be installed earlier in the synthesis by using acetylated pyridine precursors.

Representative Preparation Data Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of keto-pyridine intermediate Tetrahydropyranone + diethyl oxalate + Li bis(trimethylsilyl)amide -70 to -80 °C 30 min – 2 h >90 Under argon, THF solvent
Cyclization with hydrazine hydrate Glacial acetic acid, hydrazine hydrate 20–30 °C Overnight ~65 total TLC monitoring, pH adjusted post-reaction
Introduction of phenylazanyl group 4-substituted phenylmethylsulfone, Pd catalyst 40–85 °C 16–27 h 80+ Nitrogen atmosphere, avoids hazardous oxidants
Acetylation at 5-position Acetyl chloride or acetic anhydride Room temp to 60 °C 1–4 h High Standard organic synthesis techniques

Research Findings and Advantages

  • The use of sulfonate intermediates in the phenylazanyl introduction step circumvents the need for hazardous oxidants such as hydrogen peroxide, enhancing safety and environmental profile.
  • One-pot synthesis approaches combining intermediate steps reduce purification needs and improve overall yield.
  • The synthetic route benefits from commercially available and EINECS-registered intermediates, facilitating scalability.
  • Reaction conditions are optimized to balance yield and purity, with typical purities exceeding 99% after final purification steps.

Chemical Reactions Analysis

1-(3-(PHENYLAMINO)-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDIN-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(PHENYLAMINO)-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDIN-5-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(PHENYLAMINO)-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDIN-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Ethyl 4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]pyridine-3-carboxylate Hydrochloride

  • Structural Features : Shares the tetrahydropyrazolo[4,3-c]pyridine core but substitutes the phenylazanyl group with an ethyl ester at position 3 and lacks the acetyl group at position 3.
  • Properties : Reduced hydrogen-bonding capacity due to the absence of the acetyl group. Similarity score: 0.75 .
  • Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule.

1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone

  • Structural Features : Contains a pyrazolo[4,3-b]pyridine core with an acetyl group but lacks the tetrahydropyridine ring and phenylazanyl substituent.
  • Properties : Planar structure limits interaction with deep binding pockets (e.g., bromodomains). Molecular weight: 161.16 g/mol .
  • Applications : Explored as a building block for fluorescent probes.

ZINC20201746 (Phenylethenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-thiophen-2-ylpropan-1-one)

  • Structural Features: Incorporates a thiophene-propanone chain instead of acetyl and a phenylethenyl group.
  • Biological Activity : Binds to kinase targets via hydrogen bonds with Glu111 and Leu113, similar to the target compound but with enhanced hydrophobic interactions due to the thiophene moiety .

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

  • Structural Features : Replaces the pyrazolo[4,3-c]pyridine core with pyrazolo[1,5-a]pyridine and adds a piperazine-trifluoromethylphenyl chain.

Physicochemical and Pharmacokinetic Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Biological Target
Target Compound Pyrazolo[4,3-c]pyridine 3-Phenylazanyl, 5-acetyl ~265–280<sup>†</sup> 2.1–2.5 CREBBP Bromodomain
Ethyl 4,5,6,7-THPyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 3-Ethyl ester 265.35 1.8 Synthetic intermediate
ZINC20201746 Pyrazolo[4,3-c]pyridine 5-Thiophene-propanone ~350 3.2 Kinases (e.g., Great Wall)
1-(Pyrazolo[1,5-a]pyridine derivative) Pyrazolo[1,5-a]pyridine Piperazine, trifluoromethylphenyl 420.4 4.0 Undisclosed

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆N₄O
  • Molecular Weight : 256.303 g/mol
  • Chemical Structure : The compound features a tetrahydropyrazolo structure which is crucial for its biological activity.
PropertyValue
Formal Charge0
Atom Count35
Bond Count37
Aromatic Bond Count11

Anticancer Properties

Recent studies have demonstrated that 1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone exhibits notable anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action : The compound's action appears to involve the modulation of key signaling pathways associated with cancer progression. It has been shown to interfere with the cell cycle and promote apoptosis in cancer cells.
  • Case Studies :
    • A study evaluated the compound's effects on the MCF-7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations of 250 and 300 μg/ml after 72 hours of treatment. DNA fragmentation assays confirmed apoptosis as the mode of cell death observed in treated cells .
    • Another investigation highlighted its efficacy against human leukemia cells (HL-60), where it demonstrated potent antiproliferative effects through MTT assays .

Cytotoxicity Assays

Cytotoxicity assays using various cancer cell lines have established the compound's effectiveness in inhibiting tumor growth. The following table summarizes findings from several studies:

Cell LineConcentration (μg/ml)% Cell ViabilityMechanism of Action
MCF-725045%Apoptosis induction
MCF-730030%Cell cycle arrest
HL-60VariesSignificant reductionInhibition of proliferation

Discussion

The biological activity of 1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone suggests it could serve as a lead compound for developing new anticancer therapies. Its ability to induce apoptosis and inhibit proliferation across different cancer types highlights its therapeutic potential.

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